

Synthesis Pathway for BOC-NH-PEG2-propene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BOC-NH-PEG2-propene

Cat. No.: B11864939

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

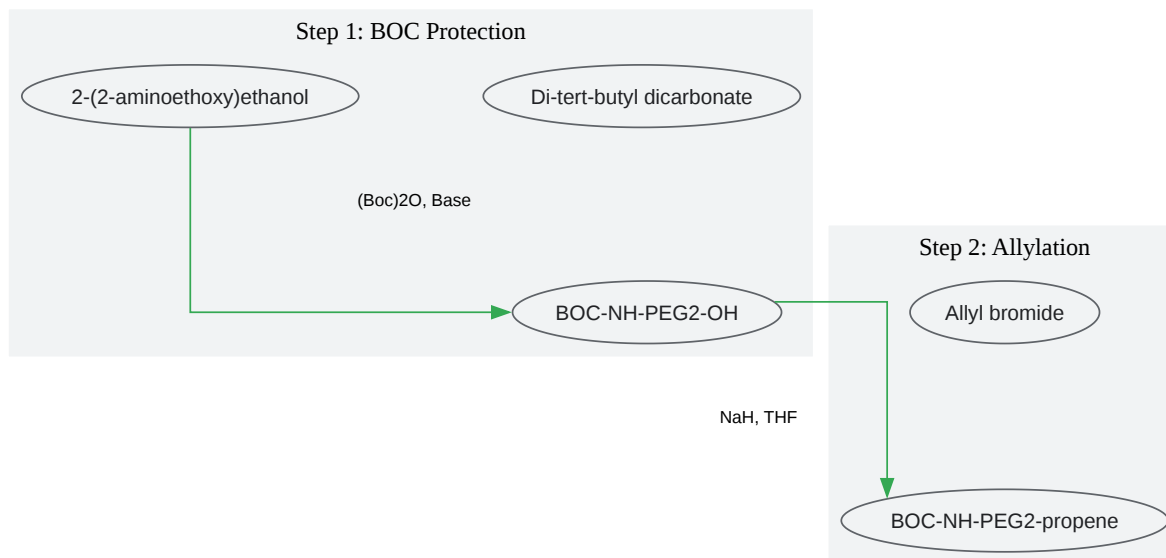
This technical guide details a robust and efficient two-step synthesis pathway for **BOC-NH-PEG2-propene**, a valuable heterobifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. The synthesis involves the initial preparation of a BOC-protected amino-PEG alcohol intermediate, followed by an allylation reaction to introduce the terminal propene group.

I. Overview of the Synthesis Pathway

The synthesis of **BOC-NH-PEG2-propene** is accomplished through a two-step process:

- **Step 1: Synthesis of tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate (BOC-NH-PEG2-OH):** This initial step involves the protection of the amino group of 2-(2-aminoethoxy)ethanol with a tert-butyloxycarbonyl (BOC) group. This is a standard protection strategy that yields the key alcohol intermediate.
- **Step 2: Synthesis of tert-butyl (2-(2-(allyloxy)ethoxy)ethyl)carbamate (BOC-NH-PEG2-propene):** The hydroxyl group of the intermediate is then converted to an allyl ether through a Williamson ether synthesis, reacting it with an allyl halide in the presence of a strong base.

The overall reaction scheme is presented below:



[Click to download full resolution via product page](#)

Figure 1: Overall synthesis pathway for **BOC-NH-PEG2-propene**.

II. Experimental Protocols

A. Step 1: Synthesis of tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate (BOC-NH-PEG2-OH)

This procedure is adapted from standard BOC protection protocols for amino alcohols.

Materials:

- 2-(2-aminoethoxy)ethanol
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask, dissolve 2-(2-aminoethoxy)ethanol (1.0 eq) in the chosen organic solvent (DCM or THF).
- Add the base (TEA, 1.1 eq or NaHCO_3 , 2.0 eq) to the solution and stir at room temperature.
- Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in the same solvent to the reaction mixture.
- Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, remove the solvent under reduced pressure.
- Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel to obtain pure tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate.

Quantitative Data (Expected):

Parameter	Value
Starting Material	2-(2-aminoethoxy)ethanol
Key Reagent	Di-tert-butyl dicarbonate
Expected Yield	85-95%
Purity (post-column)	>98%
Physical Appearance	Colorless to pale yellow oil

B. Step 2: Synthesis of tert-butyl (2-(2-(allyloxy)ethoxy)ethyl)carbamate (BOC-NH-PEG2-propene)

This procedure is based on the Williamson ether synthesis.

Materials:

- tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate (BOC-NH-PEG2-OH)
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Allyl bromide
- Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
- Saturated aqueous ammonium chloride solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 eq) in anhydrous THF or DMF.

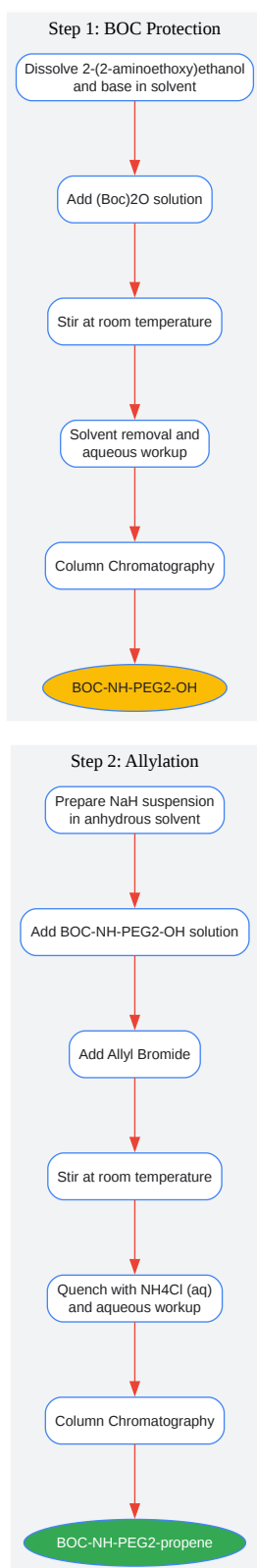
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate (1.0 eq) in the same anhydrous solvent to the NaH suspension.
- Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
- Cool the reaction mixture back down to 0 °C and slowly add allyl bromide (1.1 eq).
- Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
- Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford pure **BOC-NH-PEG2-propene**.

Quantitative Data (Expected):

Parameter	Value
Starting Material	BOC-NH-PEG2-OH
Key Reagent	Allyl bromide, Sodium hydride
Expected Yield	70-85%
Purity (post-column)	>98%
Physical Appearance	Colorless oil
CAS Number	2410236-85-8
Molecular Formula	C ₁₂ H ₂₃ NO ₄
Molecular Weight	245.32 g/mol

III. Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis and purification of **BOC-NH-PEG2-propene**.



[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for the synthesis of **BOC-NH-PEG2-propene**.

IV. Characterization

The structure and purity of the final product, **BOC-NH-PEG2-propene**, should be confirmed by standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To confirm the chemical structure, including the presence of the BOC group, the PEG linker, and the terminal propene group.
- Mass Spectrometry (MS): To confirm the molecular weight of the compound.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

This comprehensive guide provides a detailed and actionable pathway for the successful synthesis of **BOC-NH-PEG2-propene**, a critical tool for researchers in the fields of chemical biology and drug discovery. The provided protocols and expected data will aid in the efficient and high-yield production of this versatile linker.

- To cite this document: BenchChem. [Synthesis Pathway for BOC-NH-PEG2-propene: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11864939#synthesis-pathway-for-boc-nh-peg2-propene\]](https://www.benchchem.com/product/b11864939#synthesis-pathway-for-boc-nh-peg2-propene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com